molecular formula C18H19N5OS B11668420 2-(1H-benzimidazol-2-ylsulfanyl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide

2-(1H-benzimidazol-2-ylsulfanyl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide

Cat. No.: B11668420
M. Wt: 353.4 g/mol
InChI Key: YMRVCNABEMOLHT-YBFXNURJSA-N
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Description

2-(1H-benzimidazol-2-ylsulfanyl)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide is a complex organic compound that features a benzimidazole ring, a sulfanyl group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide typically involves multiple steps. One common method starts with the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is then reacted with thiosemicarbazide in ethanol under reflux conditions to produce the final compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-ylsulfanyl)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

2-(1H-benzimidazol-2-ylsulfanyl)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide involves its interaction with various molecular targets. The benzimidazole ring can intercalate with DNA, disrupting replication and transcription processes. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. The hydrazide moiety can act as a chelating agent, binding to metal ions and influencing enzymatic activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-benzimidazol-2-ylsulfanyl)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. The presence of the dimethylamino group enhances its solubility and potential interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H19N5OS

Molecular Weight

353.4 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C18H19N5OS/c1-23(2)14-9-7-13(8-10-14)11-19-22-17(24)12-25-18-20-15-5-3-4-6-16(15)21-18/h3-11H,12H2,1-2H3,(H,20,21)(H,22,24)/b19-11+

InChI Key

YMRVCNABEMOLHT-YBFXNURJSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2

Origin of Product

United States

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